molecular formula C24H29N3O4 B12004475 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 510712-18-2

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12004475
CAS No.: 510712-18-2
M. Wt: 423.5 g/mol
InChI Key: ZCIFKEFQRGHGCM-LSDHQDQOSA-N
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Description

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one likely involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrole derivatives with various substitutions. Examples include:

  • 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
  • 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-ethoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Properties

CAS No.

510712-18-2

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O4/c1-15(2)31-19-9-8-17(13-16(19)3)22(28)20-21(18-7-6-10-25-14-18)27(12-11-26(4)5)24(30)23(20)29/h6-10,13-15,21,28H,11-12H2,1-5H3/b22-20+

InChI Key

ZCIFKEFQRGHGCM-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O)OC(C)C

Origin of Product

United States

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